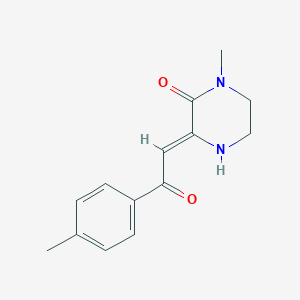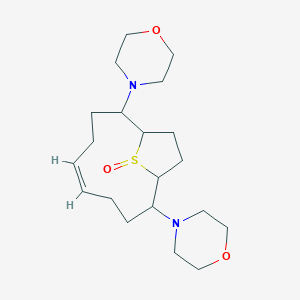
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ethyl ester, also known as ethyl pyruvate (EP), is an ester derivative of pyruvic acid. EP has been extensively studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anti-apoptotic properties.
Mechanism of Action
EP exerts its therapeutic effects through various mechanisms of action. It acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. EP also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, EP modulates the expression of genes involved in apoptosis and cell proliferation, leading to improved cell survival.
Biochemical and Physiological Effects
EP has been shown to have a number of biochemical and physiological effects. It reduces oxidative stress and inflammation, improves mitochondrial function, and protects against apoptosis. EP also has neuroprotective effects, reducing brain damage and improving cognitive function. In sepsis, EP has been shown to improve survival rates and reduce organ damage. In organ transplantation, EP has been shown to reduce ischemia-reperfusion injury and improve graft survival. In cancer, EP has been shown to inhibit tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
EP has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. EP is also stable under a wide range of conditions, making it suitable for use in various assays. However, EP has some limitations, including its potential to interfere with certain assays and its limited solubility in aqueous solutions.
Future Directions
EP has shown great promise as a potential therapeutic agent in various fields of medicine. Future research should focus on further elucidating the mechanisms of action of EP and exploring its potential therapeutic applications. EP may also be used as a tool for studying cellular metabolism and mitochondrial function. Additionally, the development of novel EP derivatives may lead to improved therapeutic efficacy and reduced toxicity.
Synthesis Methods
EP can be synthesized by esterification of pyruvic acid with ethanol in the presence of a catalyst. The reaction is carried out at a temperature of 60-70°C for 4-6 hours. The resulting product is purified by distillation or recrystallization.
Scientific Research Applications
EP has been studied for its potential therapeutic applications in various fields of medicine, including neuroprotection, sepsis, organ transplantation, and cancer. EP has been shown to reduce inflammation and oxidative stress, protect against apoptosis, and improve mitochondrial function.
properties
CAS RN |
172820-60-9 |
|---|---|
Molecular Formula |
C41H61N9O7S2 |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
ethanol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.C2H6O/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-2-3/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3H,2H2,1H3 |
InChI Key |
QJWQYOHBMUQHGZ-UHFFFAOYSA-N |
SMILES |
CCO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
synonyms |
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)




